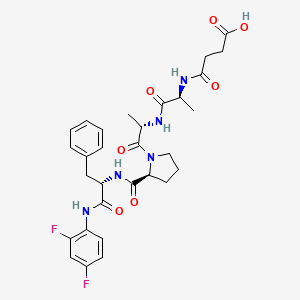

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide

Descripción general

Descripción

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is a synthetic peptide substrate commonly used in biochemical assays to study enzyme kinetics, particularly for peptidyl prolyl cis/trans isomerases (PPIases). This compound is notable for its role in assessing the steady-state enzyme constants for prolyl isomerization, which is crucial in understanding protein folding and function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide involves a series of peptide coupling reactions. The process typically starts with the protection of amino acid functional groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the peptide chain is assembled, the protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines streamline the coupling and deprotection steps, ensuring high purity and yield. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the compound’s identity and purity.

Análisis De Reacciones Químicas

Types of Reactions

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide primarily undergoes hydrolysis and isomerization reactions. Hydrolysis can occur under acidic or basic conditions, breaking the peptide bonds and releasing the constituent amino acids and 2,4-difluoroanilide. Isomerization, particularly the cis/trans isomerization of the prolyl bond, is catalyzed by PPIases.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or trifluoroacetic acid (TFA), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Isomerization: PPIases such as cyclophilins or FK506-binding proteins (FKBPs) are used to catalyze the cis/trans isomerization of the prolyl bond.

Major Products

The major products of hydrolysis are the individual amino acids (Suc-Ala, Ala, Pro, Phe) and 2,4-difluoroanilide. Isomerization does not produce new compounds but alters the configuration of the prolyl bond within the peptide.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide serves as a crucial building block in peptide synthesis. It facilitates the development of peptides that can be utilized in drug design and therapeutic applications.

- Key Features :

- Acts as a substrate for various proteases.

- Enhances the efficiency of peptide coupling reactions.

Biochemical Research

This compound is extensively used in studies focusing on enzyme activity and protein interactions, which are vital for understanding biological processes and disease mechanisms.

- Applications :

- Protease Activity Assays : It is a sensitive substrate for enzymes like chymotrypsin and human pancreatic elastase, providing insights into protease function under physiological conditions .

- Protein Stability Studies : The compound can influence protein solubility and stability, aiding in the investigation of protein folding and aggregation processes.

Drug Development

In drug design, this compound plays a pivotal role in developing enzyme inhibitors, which are essential for creating targeted therapies.

- Case Studies :

Diagnostics

The compound is valuable in developing diagnostic tools that detect specific biomarkers associated with diseases.

- Applications :

Mechanistic Studies

This compound is also employed in mechanistic studies that investigate cellular uptake and trafficking of small molecules due to its fluorescent properties.

- Methodology :

- Cells treated with the compound are analyzed using fluorescence microscopy to track internalization and localization.

Data Table: Comparative Applications of this compound

| Application Area | Key Functionality | Example Studies/Findings |

|---|---|---|

| Peptide Synthesis | Building block for new peptides | Enhances coupling reactions in synthetic pathways |

| Biochemical Research | Substrate for protease assays | Sensitive to chymotrypsin activity |

| Drug Development | Inhibitor design for targeted therapies | Potential use in cancer and metabolic disorder treatments |

| Diagnostics | Development of biomarker detection tools | Improves sensitivity in early disease diagnostics |

| Mechanistic Studies | Investigates cellular uptake mechanisms | Fluorescence tracking of small molecule transport |

Actividad Biológica

Suc-Ala-Ala-Pro-Phe-2,4-difluoroanilide is a synthetic tetrapeptide derivative that has garnered attention for its potential biological activities, particularly as a protease inhibitor. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its applications in biochemical research.

Chemical Structure:

- Molecular Formula: C₁₈H₁₈F₂N₄O₄

- Molecular Weight: 398.36 g/mol

Physical Properties:

- Appearance: White to off-white solid

- Solubility: Soluble in DMSO (100 mg/mL)

Synthesis

The synthesis of this compound involves standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and coupling reactions utilizing protected amino acids. The incorporation of the 2,4-difluoroanilide moiety enhances the compound's stability and specificity towards certain proteases.

Protease Inhibition

This compound has been studied primarily for its inhibitory effects on various serine proteases. The compound acts as a substrate for human leukocyte cathepsin G and has shown significant inhibition against proteinase K.

Key Findings:

- Inhibition Efficiency: Inhibitory activity was assessed using real-time reverse transcription-polymerase chain reaction (RT-PCR) assays. The compound demonstrated effective inhibition at a concentration of 0.05 mM, allowing detection of target RNA at cycle threshold (Ct) values comparable to higher concentrations of control inhibitors .

- Mechanism of Action: Molecular modeling studies suggest that the structural configuration of the peptide influences its binding affinity to the active site of proteases. The presence of phenylalanine at the P1 position is crucial for optimal inhibitory activity .

- Comparative Analysis: When compared to other analogs like MeOSuc-AAPV-CH₂Cl, this compound exhibited superior inhibition profiles, indicating its potential as a lead compound for drug development targeting proteolytic diseases .

Case Study 1: Inhibition of Cathepsin G

A study evaluated the efficacy of this compound as a chromogenic substrate for human leukocyte cathepsin G. The results indicated that this compound is not reactive with elastase but serves effectively as a substrate for cathepsin G, highlighting its specificity and potential therapeutic applications in modulating immune responses .

Case Study 2: Cancer Research Applications

In cancer research, protease inhibitors like this compound are being explored for their role in inhibiting tumor progression. Research has shown that inhibiting specific proteases can reduce tumor invasiveness and metastasis in various cancer models. The compound's ability to selectively inhibit proteases involved in cancer progression makes it a candidate for further investigation in oncological therapies .

Data Table: Comparative Inhibition Potency

| Compound | Target Protease | Inhibition Concentration (mM) | Ct Value |

|---|---|---|---|

| This compound | Proteinase K | 0.05 | 30 |

| MeOSuc-AAPV-CH₂Cl | Proteinase K | 0.5 | 30 |

| MeOSuc-APAF-CH₂Cl | Proteinase K | No inhibition | N/A |

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(2,4-difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35F2N5O7/c1-17(33-25(38)12-13-26(39)40)27(41)34-18(2)30(44)37-14-6-9-24(37)29(43)36-23(15-19-7-4-3-5-8-19)28(42)35-22-11-10-20(31)16-21(22)32/h3-5,7-8,10-11,16-18,23-24H,6,9,12-15H2,1-2H3,(H,33,38)(H,34,41)(H,35,42)(H,36,43)(H,39,40)/t17-,18-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYNHTYFOGEBHQ-MQQADFIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F2N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.